molecular formula C14H13N3O2 B11708483 N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide CAS No. 732966-41-5

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11708483
CAS No.: 732966-41-5
M. Wt: 255.27 g/mol
InChI Key: OGTOITILZHXBDL-CXUHLZMHSA-N
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Description

N'-[(E)-(4-Methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a hydrazone Schiff base derived from the condensation of nicotinic acid hydrazide (pyridine-3-carbohydrazide) and 4-methoxybenzaldehyde. Its structure features a pyridine ring at position 3, linked via a hydrazone bridge (-NH-N=C-) to a 4-methoxyphenyl substituent in the E-configuration. The methoxy group (-OCH₃) is an electron-donating substituent, influencing electronic properties, solubility, and biological activity. This compound is part of a broader class of hydrazones studied for applications in coordination chemistry, antimicrobial agents, and enzyme inhibition .

Properties

CAS No.

732966-41-5

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-4-11(5-7-13)9-16-17-14(18)12-3-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b16-9+

InChI Key

OGTOITILZHXBDL-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2

solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol67898
Methanol58297
DMF48599
Acetonitrile86595

Data synthesized from

Polar aprotic solvents like DMF improve solubility of reactants, accelerating kinetics. However, ethanol remains preferred for ease of product isolation.

Catalytic Systems

  • Acetic acid : Standard catalyst (yield: 78–85%).

  • p-Toluenesulfonic acid (PTSA) : Increases yield to 88% by enhancing electrophilicity of the aldehyde.

  • Amberlyst-15 (solid acid) : Enables solvent-free conditions (yield: 83%) with facile catalyst recovery.

Structural Confirmation and Purity

Post-synthesis characterization employs:

  • FTIR :

    • N–H stretch at 3200–3300 cm⁻¹.

    • C=O stretch at 1650–1680 cm⁻¹.

    • C=N stretch at 1580–1620 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Hydrazone proton (N–H) at δ 11.8–12.1 ppm.

    • Methoxy group at δ 3.8–3.9 ppm.

    • Aromatic protons at δ 6.9–8.7 ppm.

  • X-ray crystallography : Confirms E-configuration with dihedral angles <10° between aromatic rings.

Scalability and Industrial Relevance

Kilogram-Scale Protocol :

  • Charge 1.5 kg pyridine-3-carbohydrazide and 1.3 kg 4-methoxybenzaldehyde into 20 L ethanol.

  • Add 50 mL acetic acid and reflux for 5 hours.

  • Cool to 5°C, filter, and recrystallize from ethanol.
    Yield : 81% (purity >99%).

Challenges :

  • Residual solvent removal requires vacuum drying.

  • Oxidative degradation minimized via inert (N₂) atmosphere.

Green Chemistry Approaches

Solvent-Free Synthesis :

  • Reactants ground with PTSA (10 mol%) in a ball mill for 30 minutes.
    Yield : 76%.

Biocatalytic Methods :

  • Lipase enzymes (e.g., Candida antarctica) in aqueous ethanol (30°C, 24 h).
    Yield : 58% (limited by enzyme stability).

Comparative Analysis of Methods

MethodTimeYield (%)CostEnvironmental Impact
Classical reflux6 h78LowModerate (solvent use)
Microwave0.25 h85MediumLow (energy saving)
Solvent-free0.5 h76LowVery low
Biocatalytic24 h58HighLow

Troubleshooting and Byproduct Management

Common Issues :

  • Low Yield : Ensure stoichiometric equivalence and anhydrous conditions.

  • Impurities : Recrystallize from DMF/ethanol (1:3).

  • Isomerization : Maintain acidic pH to stabilize E-isomer.

Byproducts :

  • Unreacted aldehyde : Remove via silica gel chromatography.

  • Oxidation products : Use nitrogen sparging to prevent hydrazide oxidation .

Chemical Reactions Analysis

Types of Reactions

Nicotinic (4-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has the molecular formula C14H13N3O2 and features a Schiff base structure, which is known for its reactivity and ability to form coordination complexes with metals. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine-carbohydrazides exhibit varying degrees of antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) indicates that modifications to the hydrazide moiety can enhance microbial inhibition .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The presence of the methoxyphenyl group is hypothesized to play a critical role in enhancing cytotoxicity against tumor cells .

Fluorescence Studies

Fluorescence properties of this compound have been explored, revealing its potential as a fluorescent probe in biological imaging. The compound exhibits significant fluorescence under UV light, which could be useful for tracking biological processes in live cells .

Case Study 1: Antimicrobial Screening

In a study comparing various hydrazone derivatives, this compound was found to exhibit superior antibacterial activity against gram-positive and gram-negative bacteria compared to standard antibiotics like ceftriaxone. The study utilized agar diffusion methods to assess efficacy, highlighting the compound's potential as a lead for antibiotic development .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with derivatives bearing different substituents on the arylidene moiety:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Biological Activity Notes
N'-[(E)-(4-Methoxyphenyl)methylidene]pyridine-3-carbohydrazide (Target) 4-OCH₃ Not reported ~85–95* C=O (~1651 cm⁻¹), C=N (~1547 cm⁻¹) Antibacterial, metal coordination
N-[(2-Bromo-5-fluorophenyl)methylidene]pyridine-3-carbohydrazide (7) 2-Br, 5-F 128 95 C=O (~1650 cm⁻¹), aromatic H: δ 7.2–8.1 ppm High yield, potential bioactivity
N-[(4-Bromo-2-fluorophenyl)methylidene]pyridine-3-carbohydrazide (8) 4-Br, 2-F 168 85 Similar IR/NMR to 7 Moderate solubility in polar solvents
N-[(2-Chloro-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide (10) 2-Cl, 5-NO₂ 220 87 NO₂ stretch (~1520 cm⁻¹) High melting point, electron-deficient
N-[(4-tert-Butylphenyl)methylidene]pyridine-3-carbohydrazide (2) 4-C(CH₃)₃ Not reported ~90 tert-butyl C: δ 30–35 ppm (¹³C NMR) Steric hindrance, reduced packing
N'-[(E)-(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide 3-F (pyridyl) Not reported Not given C=O: 1.221 Å (X-ray), planar structure Planar geometry, Z-configuration

*Synthesis yields for analogous compounds range from 85–96% .

Key Observations:
  • Electron-withdrawing groups (e.g., NO₂, Br) increase melting points due to enhanced dipole-dipole interactions and crystal packing efficiency .
  • Bulky substituents (e.g., tert-butyl) reduce melting points by disrupting crystallinity .
  • Methoxy groups enhance solubility in polar solvents and may improve bioavailability compared to halogenated analogs .

Structural and Spectroscopic Comparisons

  • IR Spectroscopy: All compounds show characteristic C=O (1640–1660 cm⁻¹) and C=N (1540–1560 cm⁻¹) stretches. Electron-withdrawing groups (e.g., NO₂) shift these peaks to higher wavenumbers .
  • NMR Data : The methoxy group in the target compound resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C), distinct from halogenated analogs (e.g., δ 7.4–8.2 ppm for aromatic H in bromo derivatives) .
  • Crystallography : The fluoropyridinyl analog () adopts a planar conformation with a C=O bond length of 1.221 Å, similar to the target compound’s expected geometry. Dihedral angles between pyridine and arylidene moieties range from 5–10°, influencing π-π stacking interactions .

Biological Activity

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide, a compound with the molecular formula C14H13N3O2C_{14}H_{13}N_3O_2 and CAS number 5331161, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is generally performed in an ethanol solvent under reflux conditions, followed by cooling and purification through recrystallization. This method yields a solid product that can be characterized using techniques such as IR spectroscopy and NMR.

Antimicrobial Properties

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial effects against both Gram-positive and Gram-negative bacteria. A comparative analysis of various pyridine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by modulating specific molecular targets involved in cell signaling pathways. For example, the compound's interaction with enzymes related to cancer progression has been hypothesized to lead to reduced tumor growth .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Similar compounds have shown potential in modulating receptor activity, influencing cellular responses to external stimuli.

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of pyridine derivatives found that those with methoxy substitutions exhibited enhanced antibacterial properties, particularly against resistant strains of bacteria . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Cytotoxicity Tests : In vitro tests on various cell lines revealed that this compound demonstrated cytotoxic effects comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Q & A

Q. What advanced techniques analyze thermodynamic stability?

  • Methods :
  • DSC/TGA : Determine melting points (e.g., 186–220°C) and decomposition profiles.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) from SCXRD data .

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